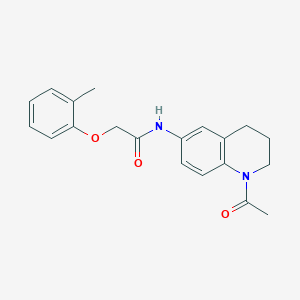

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-6-3-4-8-19(14)25-13-20(24)21-17-9-10-18-16(12-17)7-5-11-22(18)15(2)23/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKXOKFEKCAKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic compound characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety. This structural feature is significant as it is commonly associated with various biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting diverse biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3, with a molecular weight of approximately 350.4 g/mol. The structure features an acetyl group and an amide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in various disease pathways. For instance, studies have shown that similar acetamides can act as inhibitors for enzymes related to cancer progression and metabolic disorders.

Receptor Binding : It may interact with specific receptors to modulate their activity. This interaction could potentially lead to therapeutic effects in conditions like diabetes and cancer.

Signal Transduction Modulation : The compound could affect cellular signaling pathways, resulting in changes to cell function that may be beneficial in treating diseases.

Biological Activity Predictions

Research utilizing the Prediction of Activity Spectra for Substances (PASS) software has indicated that compounds with similar structural features exhibit a range of biological activities. The predicted activities for this compound include:

| Biological Activity | Probability (Pa) |

|---|---|

| Anticancer | 0.75 |

| Antidiabetic | 0.68 |

| Antiviral | 0.60 |

| Antiinflammatory | 0.55 |

These predictions suggest that the compound could possess significant therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydroquinoline derivatives:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Antidiabetic Effects : Another investigation indicated that compounds with the tetrahydroquinoline structure can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

- Antiviral Properties : Research has shown that certain acetamides can inhibit viral replication by targeting viral enzymes essential for their life cycle.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

Key Compounds:

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide () Structural Difference: Replaces the 2-methylphenoxy group with a 4-chlorophenoxy group. Impact: The electron-withdrawing chlorine atom at the para position increases polarity and may alter binding affinity in biological targets compared to the methyl group’s steric and electron-donating effects.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide () Structural Difference: Features two chlorine atoms at the 2- and 4-positions of the phenoxy ring. Impact: Enhanced lipophilicity (logP) and molecular weight (393.26 g/mol) compared to the 2-methyl derivative. Dichloro-substituted analogs are often associated with improved pesticidal activity in related compounds .

Table 1: Substituent Effects on Physicochemical Properties

Heterocyclic Core Modifications

Key Compounds:

Benzothiazole Derivatives () Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Structural Difference: Replaces tetrahydroquinoline with a benzothiazole ring containing a trifluoromethyl group. Impact: Benzothiazoles are known for kinase inhibition and antimicrobial activity. The trifluoromethyl group enhances metabolic stability and bioavailability .

Quinoxaline-Based Acetamides () Example: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Structural Difference: Utilizes a quinoxaline core with pyrimidinyl-thio substituents. Impact: The extended aromatic system and thioether linkage may improve binding to enzymes like dihydrofolate reductase, common in anticancer agents .

Table 2: Core Structure Comparison

Agrochemicallly Relevant Acetamides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but feature chloro and alkoxyalkyl substituents. These modifications optimize herbicidal activity by enhancing soil mobility and target enzyme inhibition (e.g., ALS inhibitors).

Q & A

What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis involves multi-step reactions, typically starting with acetylation of the tetrahydroquinoline core followed by coupling with 2-(2-methylphenoxy)acetic acid. Key considerations include:

- Solvent selection : Dichloromethane or toluene under reflux conditions enhance reaction efficiency and purity .

- Temperature control : Mild temperatures (40–80°C) minimize side reactions, such as over-acetylation or decomposition .

- Catalysts : Amide coupling agents (e.g., HATU or DCC) improve yields in the final acetamide formation step .

Purification via column chromatography or recrystallization is critical to isolate the compound in >95% purity .

Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Level: Basic

Answer:

- 1H/13C NMR : Identifies proton environments (e.g., acetyl methyl at ~2.1 ppm, aromatic protons at 6.5–7.5 ppm) and confirms regiochemistry .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C20H22N2O3: 338.16) .

- HPLC : Assesses purity (>98% is typical for pharmacological studies) .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Level: Basic

Answer:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC50 calculations .

- Cell viability assays : Employ MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., Bcl-2 or EGFR) .

- Permeability assays : Caco-2 monolayers predict blood-brain barrier penetration, critical for neuroactive compounds .

How do structural modifications in tetrahydroquinoline derivatives influence their biological activity?

Level: Advanced

Answer:

Structure-Activity Relationship (SAR) Insights :

| Modification | Biological Impact | Evidence |

|---|---|---|

| Acetyl group | Enhances metabolic stability vs. benzoyl analogs | |

| 2-Methylphenoxy moiety | Increases lipophilicity, improving membrane permeability | |

| N-Substitution | Bulkier groups (e.g., ethanesulfonyl) reduce off-target interactions |

Advanced SAR studies require combinatorial libraries and molecular docking to optimize target engagement .

What methodologies resolve contradictions in biological activity data between structural analogs?

Level: Advanced

Answer:

- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .

- Orthogonal assays : Confirm hits using SPR (binding) and functional assays (e.g., cAMP modulation) .

- Metabolic profiling : LC-MS identifies degradation products that may skew activity readings .

- Statistical rigor : Use ANOVA or Bayesian modeling to assess significance of minor activity differences .

How can chiral centers in related compounds be resolved, and what impact does stereochemistry have on bioactivity?

Level: Advanced

Answer:

- Chiral separation : Supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H resolves enantiomers (e.g., 99% ee achieved for tetrahydroquinoline derivatives) .

- Stereochemical impact : Enantiomers often show divergent binding; e.g., (S)-enantiomers of similar compounds exhibit 10-fold higher affinity for serotonin receptors .

- Synthesis control : Asymmetric catalysis (e.g., Evans oxazolidinones) ensures stereochemical purity during synthesis .

What computational tools are effective for predicting target interactions and optimizing lead compounds?

Level: Advanced

Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to kinases or GPCRs, with MM/GBSA scoring for affinity .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

- ADMET prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., logP, CYP inhibition) .

- QSAR models : Machine learning (e.g., Random Forest) links structural descriptors to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.